4-(2-Phenylethynyl)benzamide

Description

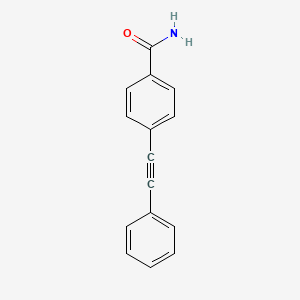

4-(2-Phenylethynyl)benzamide is a benzamide derivative featuring a phenylethynyl group (–C≡C–C₆H₅) at the para position of the benzamide scaffold. The phenylethynyl substituent introduces rigidity and extended π-conjugation, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-(2-phenylethynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMZAQOVUSJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethynyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of ultrasonic irradiation as a green technology .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethynyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

4-(2-Phenylethynyl)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of 4-(2-Phenylethynyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The benzamide core allows diverse substitutions, each imparting distinct physicochemical and pharmacological properties. Key analogs include:

Pharmacological Activity Comparisons

- Piperazine Derivatives (JJGW Series): Exhibit α1-adrenolytic activity, with JJGW07 (methoxyphenyl substitution) showing higher receptor affinity than chlorophenyl analogs due to enhanced electron donation .

- Imidazole Derivatives : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated potent anticancer activity against cervical cancer cells, attributed to imidazole’s metal-binding capacity .

- Halogenated Analogs : 4-Chloro-N-(2-methoxyphenyl)benzamide () and bromo/nitro derivatives () may exhibit altered pharmacokinetics due to halogen size and electronegativity.

Physicochemical Properties

- Solubility : Piperazine-containing analogs (JJGW series) show improved aqueous solubility via protonated amines, whereas phenylethynyl or halogenated derivatives are likely more lipophilic .

- Melting Points : Halogenated benzamides (e.g., bromo, chloro) typically exhibit higher melting points due to stronger van der Waals forces and molecular symmetry .

- Spectroscopic Challenges : Fluorinated analogs (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) face overlapping ¹H NMR signals in aromatic regions, complicating structural analysis .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-Phenylethynyl)benzamide?

Synthesis requires precise control of temperature (typically 60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like palladium for cross-coupling reactions. Monitoring via thin-layer chromatography (TLC) ensures intermediate formation, while recrystallization or column chromatography improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while Fourier-transform infrared (FTIR) identifies functional groups. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate purity and molecular weight .

Q. What initial biological screening assays are recommended for this compound?

Begin with enzyme inhibition assays (e.g., HDAC or kinase targets) and cytotoxicity screens (MTT assay) using cancer cell lines. Minimum inhibitory concentration (MIC) tests assess antibacterial/antifungal potential .

Q. How does the phenylethynyl substituent influence the compound’s physicochemical properties?

The rigid, planar phenylethynyl group enhances π-π stacking with biological targets, improving binding affinity. Computational modeling (e.g., DFT) predicts electronic effects on solubility and reactivity .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in this compound derivatives?

Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzamide core to modulate electron density. Use structure-activity relationship (SAR) studies coupled with molecular docking to prioritize analogs .

Q. What strategies address discrepancies in reported IC₅₀ values across different studies?

Standardize assay protocols (e.g., enzyme concentration, incubation time) and validate compound purity via orthogonal methods (NMR + HPLC). Cross-test in multiple cell lines to rule out context-dependent effects .

Q. How do reaction mechanisms differ under basic vs. acidic conditions during C-H functionalization?

Under basic conditions, copper-mediated C-H activation proceeds via organometallic pathways (directed by coordinating groups). In acidic media, single-electron-transfer (SET) mechanisms dominate, leading to non-directed functionalization .

Q. What in vitro models best predict the pharmacokinetics of this compound?

Use Caco-2 cells for permeability, liver microsomes for metabolic stability, and plasma protein binding assays. Adjust lipophilicity (logP) via substituents to enhance bioavailability .

Q. How can synthetic scalability challenges be mitigated for preclinical development?

Transition from batch to flow chemistry for exothermic reactions. Optimize solvent systems (e.g., switch from DMF to ethanol/water mixtures) and implement inline purification (e.g., continuous crystallization) .

Q. What mechanistic insights can be gained from chromatin immunoprecipitation (ChIP) studies?

ChIP assays (e.g., Ac-H3 binding at gene promoters) reveal epigenetic modulation by HDAC inhibition. Pair with RNA-seq to correlate histone acetylation with downstream gene expression changes .

Methodological Notes

- Data Contradiction Analysis : Compare batch-specific impurities (HPLC-MS) and assay conditions (e.g., pH, co-solvents) when reconciling divergent results .

- Experimental Design : Use factorial design (e.g., DoE) to optimize synthesis parameters (temperature, catalyst loading) and minimize trial runs .

- Biological Validation : Combine orthogonal assays (e.g., Western blot for protein expression + qPCR for gene regulation) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.